An In-depth Technical Guide to Andrographolide: A Potent Diterpenoid Lactone
An In-depth Technical Guide to Andrographolide: A Potent Diterpenoid Lactone
Disclaimer: The compound "Linearolactone" as specified in the initial request could not be identified within the public chemical and biological databases. This guide will therefore focus on Andrographolide , a well-researched and structurally significant diterpenoid lactone, as a representative molecule of this class for researchers, scientists, and drug development professionals.
Andrographolide is a labdane diterpenoid that is the principal bioactive constituent of Andrographis paniculata, a medicinal plant used extensively in traditional Asian medicine.[1][2] Known for its extremely bitter taste, andrographolide has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of andrographolide.
Chemical Structure and Identification
Andrographolide is a bicyclic diterpenoid lactone characterized by an α,β-unsaturated γ-lactone ring, a core structural feature associated with its biological activities.[5]
| Identifier | Value |
| IUPAC Name | 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone[1] |
| CAS Number | 5508-58-7[1] |
| Molecular Formula | C₂₀H₃₀O₅[6] |
| Molecular Weight | 350.45 g/mol [6] |
| SMILES String | C[C@@]1(CO)--INVALID-LINK--CC[C@@]2(C)--INVALID-LINK--COC3=O">C@HC(=C)CC[C@H]12 |
| InChI Key | BOJKULTULYSRAS-OTESTREVSA-N |
Physicochemical Properties
The physicochemical properties of andrographolide are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value |
| Appearance | White to off-white powder; rhombic prisms or plates from ethanol or methanol.[1][6] |
| Melting Point | 229-232 °C |
| Solubility | - Water: Almost insoluble.[3] - Methanol: Soluble, with solubility increasing with temperature.[7][8] - Ethanol: Slightly soluble, soluble in boiling ethanol.[3] - DMSO: Soluble (up to 25 mg/ml). - Chloroform: Very slightly soluble.[3] |
| Optical Rotation | [α]20/D = -126° (c = 1.5 in acetic acid) |
| Stability | Stable for 2 years as supplied. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. Unstable in alkaline conditions, with the most stable pH range being 3-5.[3][9] |
Biological Activity
Andrographolide exhibits a broad range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
The anti-inflammatory effects of andrographolide are primarily attributed to its potent inhibition of the NF-κB signaling pathway.[10]
| Assay | Cell Line | Stimulant | IC₅₀ |
| PGE₂ Inhibition | RAW264.7 | LPS | 8.8 µM[10] |
| Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | > 100 µM (for related compounds)[11] |
| IL-6 Inhibition | THP-1 | LPS | 12.2 µM[10] |
| TNF-α Inhibition | THP-1 | LPS | 20.6 µM[10] |
| IFN-γ Inhibition | THP-1 | LPS | 18.9 µM[10] |
Andrographolide has demonstrated cytotoxic effects against a variety of cancer cell lines.
| Cell Line | Cancer Type | Exposure Time | IC₅₀ |
| MCF-7 | Breast Cancer | 24 h | 63.19 ± 0.03 µM[12][13] |
| 48 h | 32.90 ± 0.02 µM[12][13] | ||
| 72 h | 31.93 ± 0.04 µM[12][13] | ||
| MDA-MB-231 | Breast Cancer | 24 h | 65 ± 0.02 µM[12][13] |
| 48 h | 37.56 ± 0.03 µM[12][13] | ||
| 72 h | 30.56 ± 0.03 µM[12][13] | ||
| CACO-2 | Colorectal Cancer | - | 32.46 µg/mL (for an andrographolide-rich fraction)[11] |
| KB | Oral Cancer | - | 106.2 µg/mL[14] |
Experimental Protocols
This protocol describes a common method for the extraction and purification of andrographolide.
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Plant Material Preparation:
-
Collect and air-dry the leaves of Andrographis paniculata.
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Grind the dried leaves into a fine powder (e.g., 80 mesh size).[15]
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-
Extraction:
-
Perform Soxhlet extraction or cold maceration of the leaf powder.[15][16]
-
Methanol has been identified as an effective solvent for extraction.[15][17] A 1:1 mixture of dichloromethane and methanol can also be used for maceration.[16]
-
For Soxhlet extraction, reflux the powder with the solvent for a specified period (e.g., 3 hours).[15]
-
-
Purification:
-
Concentrate the crude extract under reduced pressure to obtain a syrupy mass.
-
Wash the concentrated extract with a non-polar solvent like toluene to remove chlorophyll and other pigments.
-
Further purify the extract using column chromatography with a silica gel stationary phase and a gradient elution system of chloroform and methanol.
-
Alternatively, crude andrographolide can be precipitated from an ethyl acetate fraction by partitioning with n-butanol.
-
-
Crystallization:
-
Recrystallize the purified andrographolide from methanol to obtain colorless crystals.
-
-
Purity and Identity Confirmation:
This protocol provides a general procedure for the quantitative analysis of andrographolide.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex C18, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and water (e.g., 40:60 v/v) is often employed. The aqueous phase may be acidified with phosphoric acid.
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.
-
Detection Wavelength: Andrographolide shows a UV absorbance maximum at approximately 223 nm, which is suitable for detection.
-
Sample Preparation: Dissolve the andrographolide standard or extract in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm membrane filter before injection.
-
Quantification: Create a standard curve by injecting known concentrations of a pure andrographolide standard and plotting the peak area against the concentration. Use this curve to determine the concentration of andrographolide in the unknown samples.
This protocol outlines the general steps to assess the inhibitory effect of andrographolide on NF-κB activation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW264.7 macrophages, HEK293 cells) in appropriate media.
-
Pre-treat the cells with various concentrations of andrographolide for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period.
-
-
Assessment of NF-κB Activation:
-
Western Blotting:
-
Prepare whole-cell lysates or nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65, to assess their expression and phosphorylation status.[5]
-
-
Luciferase Reporter Assay:
-
Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.
-
After treatment with andrographolide and the stimulant, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare nuclear extracts from treated cells.
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates reduced NF-κB DNA binding.
-
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for andrographolide's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][10]
Caption: Andrographolide's inhibition of the NF-κB pathway.
Andrographolide exerts its inhibitory effect on the NF-κB pathway through a direct interaction with the p50 subunit of the NF-κB heterodimer.[1] It forms a covalent adduct with the cysteine residue at position 62 of p50.[1][6] This modification prevents the p50/p65 heterodimer from binding to its consensus sequence on the DNA, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[9] While some studies suggest that andrographolide can also affect upstream components of the pathway, such as IKK phosphorylation, in a cell-type-dependent manner, its primary and most well-documented mechanism is the direct inhibition of NF-κB's DNA binding capacity.[5][12]
References
- 1. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Andrographolide enhances nuclear factor-kappaB subunit p65 Ser536 dephosphorylation through activation of protein phosphatase 2A in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide inhibits nuclear factor-κB activation through JNK-Akt-p65 signaling cascade in tumor necrosis factor-α-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
